molecular formula C20H22N2O3 B2909608 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline CAS No. 2034240-48-5

1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B2909608
CAS No.: 2034240-48-5
M. Wt: 338.407
InChI Key: DWPNOSGJHXPOQR-UHFFFAOYSA-N
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Description

1-[2-(Oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline is a structurally complex heterocyclic compound featuring a tetrahydroquinoline core fused to a pyridine-4-carbonyl moiety substituted with an oxan-4-yloxy (tetrahydropyranyloxy) group at the 2-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its pharmacological versatility, including anti-cancer, anti-inflammatory, and anti-infective activities . The pyridine-4-carbonyl group introduces a planar aromatic system capable of π-π stacking interactions, while the oxan-4-yloxy substituent enhances solubility and bioavailability through its oxygen-rich tetrahydropyran ring. This compound is synthesized via coupling reactions involving tetrahydroquinoline intermediates and functionalized pyridine derivatives, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[2-(oxan-4-yloxy)pyridin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(22-11-3-5-15-4-1-2-6-18(15)22)16-7-10-21-19(14-16)25-17-8-12-24-13-9-17/h1-2,4,6-7,10,14,17H,3,5,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPNOSGJHXPOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC=C3)OC4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and pyridine derivatives, which undergo a series of reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key considerations would include the availability and cost of raw materials, reaction scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers might evaluate its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison evaluates structural analogs of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline, focusing on substituents, synthesis methods, pharmacological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Compound Name Substituents/Modifications Synthesis Method Key Pharmacological Activities Notable Properties References
Target Compound 2-(Oxan-4-yloxy)pyridine-4-carbonyl at position 1 Coupling of THQ with pyridine derivatives Under investigation (anticancer lead) High solubility due to oxan-4-yloxy
1-(1-Methylpiperidin-4-yl)-1,2,3,4-THQ (58) 1-Methylpiperidin-4-yl at position 1 Reductive amination with ketones Antipsychotic, anti-inflammatory Enhanced lipophilicity
6-Bromo-1-(1-methylpiperidin-4-yl)-THQ (61) Bromine at position 6, 1-methylpiperidin-4-yl at position 1 Bromination of compound 58 Potential kinase inhibition Increased molecular weight (Br)
1-Benzylsulfonyl-THQ Benzylsulfonyl group at position 1 Sulfonylation with sulfonyl chlorides Antimalarial, antipsychotic C-H···O hydrogen bonding in crystals
(4R)-4-(Biphenyl-4-yl)-7-chloro-THQ Biphenyl-4-yl at position 4, chlorine at position 7 Brønsted acid-catalyzed hydrogenation Chiral intermediates for drug synthesis Axial biphenyl conformation
2-(Piperidine-4-carbonyl)-THIQ Piperidine-4-carbonyl at position 2 (tetrahydroisoquinoline core) Amide coupling Neuroactive potential Sp3 hybridization at carbonyl
4-Methyl-THQ Methyl group at position 4 Reduction of quinoline derivatives Anti-diabetic, adrenergic modulation Simplified alkyl substituent

Structural Differences and Implications

  • Core Structure: The target compound’s tetrahydroquinoline core contrasts with tetrahydroisoquinoline derivatives (e.g., 2-(piperidine-4-carbonyl)-THIQ), which exhibit a fused benzene ring adjacent to the nitrogen. This difference influences binding to biological targets; tetrahydroisoquinolines often target opioid receptors, whereas tetrahydroquinolines are explored for kinase inhibition .
  • Substituent Effects: The oxan-4-yloxy-pyridine group in the target compound improves aqueous solubility compared to lipophilic substituents like 1-methylpiperidin-4-yl (compound 58) . Sulfonyl groups (e.g., 1-benzylsulfonyl-THQ) enable hydrogen bonding, stabilizing protein-ligand interactions in antimalarial applications .

Pharmacological Profiles

  • This contrasts with 4-methyl-THQ, which lacks such a planar aromatic system .
  • Anti-Inflammatory Effects : Compound 58’s methylpiperidinyl group may modulate adrenergic receptors, while the target compound’s oxan-4-yloxy group could reduce cytotoxicity via improved solubility .

Physicochemical Properties

  • Solubility : The oxan-4-yloxy group’s ether oxygen and tetrahydropyran ring enhance solubility in polar solvents, addressing a common limitation of alkyl- or aryl-substituted THQs (e.g., 4-methyl-THQ) .
  • Crystallinity : Sulfonyl-substituted THQs (e.g., 1-benzylsulfonyl-THQ) form stable crystals via C-H···O interactions, whereas the target compound’s amorphous nature may facilitate bioavailability .

Biological Activity

1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound belonging to the class of tetrahydroquinolines. This compound features a unique structure that includes an oxan-4-yloxy group and a pyridine-4-carbonyl moiety, making it a potential candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : Approximately 278.31 g/mol
  • Structural Features : The compound contains a bicyclic structure with a quinoline backbone and additional functional groups that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The oxan-4-yloxy and pyridine-4-carbonyl groups are introduced through specific chemical reactions that may require controlled conditions and catalysts to optimize yields.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Research indicates several potential mechanisms of action:

Enzyme Inhibition

This compound may act as an enzyme inhibitor. This is supported by studies showing that similar compounds in the tetrahydroquinoline class exhibit inhibitory effects on enzymes involved in key metabolic pathways.

Receptor Modulation

The compound could potentially modulate receptor activity due to its structural characteristics, allowing it to fit into specific binding sites on proteins or nucleic acids. This interaction could lead to changes in cellular signaling pathways.

Case Studies and Research Findings

Recent studies have explored the biological effects of tetrahydroquinoline derivatives, including this compound:

Wound Healing Activity

A study focusing on spiro-tetrahydroquinoline derivatives demonstrated significant wound healing properties in human keratocyte cells. The results indicated that certain derivatives showed enhanced cell viability and proliferation rates compared to control groups (Table 1) .

CompoundCell Viability (%) at 12.5 µMWound Closure Rate (%)
Compound A80%70%
Compound B60%65%
This compoundTBDTBD

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of similar compounds in the tetrahydroquinoline class. These compounds were shown to inhibit cytokine release in vitro, suggesting their utility in treating inflammatory conditions .

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